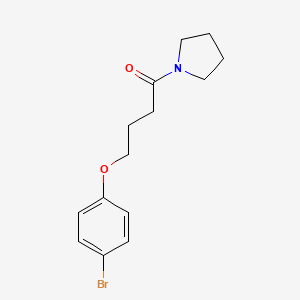

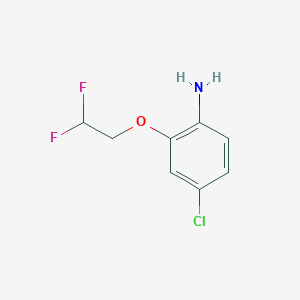

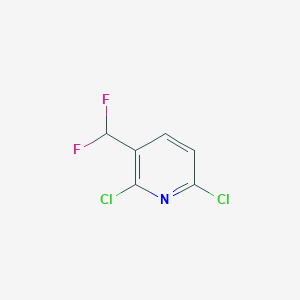

![molecular formula C8H6N4O B1399142 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1375302-32-1](/img/structure/B1399142.png)

6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Übersicht

Beschreibung

Pyrrolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a pyrrole ring . They are known to exhibit a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrrolopyrimidines often involves multi-component reactions with various starting materials such as aromatic aldehydes, amino uracils, and malononitrile . The reactions are usually facilitated by catalysts .Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a pyrrole ring (a five-membered ring with one nitrogen atom) .Chemical Reactions Analysis

Pyrrolopyrimidines can undergo various chemical reactions, including those catalyzed by Lewis acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrrolopyrimidine would depend on its exact structure. For example, 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a white solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Pyrrolopyrimidine Derivatives Synthesis : 5-Hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles and related compounds were synthesized, demonstrating the versatility of pyrrolopyrimidines in chemical synthesis (Kim & Santilli, 1969).

Biochemical Applications

- Antiviral Activity Studies : Synthesis of non-nucleoside analogs of toyocamycin and sangivamycin highlighted the antiviral activity of pyrrolo[2,3-d]pyrimidines against human cytomegalovirus and herpes simplex virus (Renau et al., 1996).

- Antibacterial Evaluation : New pyrrolo[2,3-d]pyrimidines were evaluated for antibacterial activity against various bacterial strains, showing potential as antimicrobial agents (Vazirimehr et al., 2017).

Novel Synthesis Methods

- Microwave Assisted Synthesis : A microwave-assisted method was developed for synthesizing 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a] pyrimidine-6-carbonitrile derivatives, illustrating an efficient synthesis approach (Divate & Dhongade-Desai, 2014).

Pharmacological Potential

- Antitumor Activity : Synthesis of acyclic 6-Substituted Pyrrolo[2,3-D]-pyrimidine nucleoside analogs revealed their potential in inhibiting purine biosynthesis, suggesting uses in cancer treatment (Wang et al., 2010).

Antimicrobial Agents

- Synthesis as Antimicrobial Agents : A study on the synthesis of certain pyrrole derivatives as antimicrobial agents found potential applications for pyrrolo[2,3-d]pyrimidines in combating microbial infections (Mohamed et al., 2009).

Wirkmechanismus

Target of Action

The compound “6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile” is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit promising anticancer activities by inhibiting protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, primarily protein kinases, by mimicking ATP . This interaction results in the inhibition of these kinases, thereby disrupting the signaling processes they control . This disruption can lead to the inhibition of cell growth and proliferation, which is particularly beneficial in the context of cancer treatment .

Biochemical Pathways

The compound’s action primarily affects the signaling pathways controlled by the protein kinases it inhibits . These pathways play crucial roles in cellular processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these kinases, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

The lipophilicity of a drug, ie, its affinity for a lipid environment, can influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . A high degree of lipophilicity can allow a drug to diffuse easily into cells , potentially enhancing its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of cell growth and proliferation . This is achieved through its inhibition of protein kinases and the subsequent disruption of the signaling pathways they control . In the context of cancer treatment, this can lead to a reduction in the growth and spread of cancer cells .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c9-2-7-10-3-5-1-6(4-13)11-8(5)12-7/h1,3,13H,4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPFOHNRUGHHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=NC(=NC=C21)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

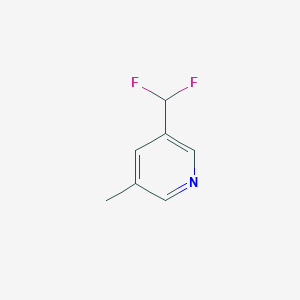

![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)

![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)

![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)